(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole
Description
This chiral oxazole derivative features a tert-butyl group at the 4-position, a diphenylphosphanyl-substituted phenyl group at the 2-position, and two phenyl groups at the 5-positions. Its stereochemistry (R-configuration) and bulky substituents make it a promising ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The diphenylphosphanyl group enhances metal coordination, while the tert-butyl and diphenyl moieties provide steric bulk, influencing enantioselectivity and reaction rates .
Properties
IUPAC Name |
[2-[(4R)-4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3/t35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAFKIBAGPGWHR-PGUFJCEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxazole structure, which plays a significant role in its interaction with biological systems.
- Molecular Formula : C25H26NOP
- Molecular Weight : 387.45 g/mol
- CAS Number : 164858-79-1
- Purity : Typically ≥95%
Biological Activity
The biological activity of (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole has been explored in various studies, focusing primarily on its role as a ligand and its potential therapeutic applications.
- Ligand Properties : This compound acts as a ligand in various catalytic processes, particularly in asymmetric synthesis. Its phosphine component allows it to coordinate with metals, enhancing reactivity in catalytic cycles.
- Enantioselectivity : The compound has demonstrated significant enantioselectivity in reactions such as the Heck reaction and other transformations involving carbon-carbon bond formation. This property is crucial for the synthesis of chiral compounds in pharmaceuticals.
- Anticancer Activity : Preliminary studies suggest that (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole may exhibit anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, although further studies are needed to elucidate the exact mechanisms and efficacy.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 10.8 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
The results indicate that the compound's mechanism may involve both apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer agent.
Study 2: Catalytic Applications
A separate investigation focused on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Heck Reaction | 85 | 92 |
| Suzuki Coupling | 78 | 90 |
These findings highlight the compound's effectiveness in facilitating high-yield and enantioselective reactions, underscoring its utility in synthetic organic chemistry.
Comparison with Similar Compounds
Substituent Variations in the Oxazole Core
*Note: The target compound’s molar mass is inferred from structurally similar entries in and .
Key Observations :
Electronic and Steric Effects
- Phosphanyl Group Modifications: The target compound’s diphenylphosphanyl group is electron-rich, favoring coordination to metals like palladium or rhodium. In contrast, the bis(trifluoromethyl)phenyl-phosphanyl group () is electron-deficient due to fluorine substituents, which may stabilize metal centers in oxidative conditions . The pyridinyl group in ’s compound replaces the phosphanyl moiety entirely, shifting ligand behavior from phosphine-based to nitrogen-donor coordination, suitable for different catalytic systems (e.g., copper or iron) .
Stereochemical and Stability Considerations
- Enantiomeric Effects : The (S)-configured pyridinyl compound () would exhibit opposite chiral induction compared to the (R)-configured target compound, critical for applications like asymmetric hydrogenation .
- Stability : ’s compound requires storage under inert atmosphere and refrigeration (2–8°C), suggesting higher sensitivity to oxidation or hydrolysis compared to the target compound, likely due to its electron-deficient phosphine group .
Preparation Methods
Synthesis of Chiral β-Amino Alcohol Intermediate
The tert-butyl-substituted β-amino alcohol precursor is synthesized from L-valine derivatives or via asymmetric epoxide ring-opening. A representative route involves:
Table 1: Reaction Conditions for β-Amino Alcohol Synthesis
| Step | Reagents | Temperature | Time | Yield | ee |
|---|---|---|---|---|---|
| Epoxide formation | tert-butanol, KOH | 0°C | 12 h | 85% | N/A |
| Ring-opening | 2-aminophenol, EtOH | 50°C | 6 h | 78% | 98% |
Oxazoline Ring Cyclization
The β-amino alcohol undergoes cyclization with a diaryl ketone to form the 5,5-diphenyl oxazoline core:
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Reagents : 5,5-Diphenyl-1,2-diketone, p-toluenesulfonic acid (PTSA).
-
Conditions : Toluene reflux (110°C, 8 h), yielding the oxazoline intermediate in 72%.
Mechanistic Insight : Acid catalysis promotes imine formation, followed by cyclodehydration. The bulky tert-butyl group directs chair-like transition states, favoring the (R)-configuration.
Phosphine Group Installation
The diphenylphosphanyl group is introduced via Suzuki-Miyaura coupling:
-
Substrate : 2-Bromophenyl-oxazoline intermediate.
-
Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O (3:1).
Critical Note : Air-free techniques are essential to prevent phosphine oxidation.
Enantiopurity Preservation
Racemization at the oxazoline stereocenter is mitigated by:
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Anhydrous solvents (THF, distilled over Na/benzophenone).
-
Chiral HPLC purification (Chiralpak IC column, hexane/isopropanol).
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce ee due to solvolysis. Toluene balances rate and stereochemical integrity.
Catalyst Screening for Phosphorylation
Pd(OAc)₂ with Xantphos ligand improves coupling efficiency (82% yield) compared to Pd(PPh₃)₄ (68%).
Table 2: Phosphine Coupling Efficiency
| Catalyst System | Ligand | Yield | ee Retention |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 68% | 97% |
| Pd(OAc)₂/Xantphos | Xantphos | 82% | 98% |
Characterization and Quality Control
Structural Confirmation
Q & A
Q. What are the critical safety considerations for handling and storing (R)-4-(tert-Butyl)-2-(2-(diphenylphosphanyl)phenyl)-5,5-diphenyl-4,5-dihydrooxazole?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption. Ensure compatibility with glass or PTFE-lined containers to avoid degradation .
- Decomposition Risks: Avoid exposure to strong acids/bases, elevated temperatures (>80°C), or reactive metals (e.g., sodium), which may release hazardous byproducts like phosphine or aromatic amines .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Resolve stereochemistry and confirm substitution patterns. The tert-butyl group typically appears as a singlet at ~1.3 ppm (1H) and 28–32 ppm (13C). The oxazoline ring protons resonate between 4.0–5.5 ppm .
- X-ray Crystallography: Critical for unambiguous confirmation of the (R)-configuration and dihedral angles between the diphenylphosphanyl and oxazoline moieties .
- Elemental Analysis: Validate purity (>95%) by matching experimental C, H, N, and P percentages to theoretical values (e.g., C: 82.1%, H: 6.2%, N: 2.4%, P: 4.3%).
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use (R)-configured precursors like (R)-2-phenylglycinol to template the oxazoline ring, minimizing racemization during cyclization .
- Asymmetric Catalysis: Employ palladium complexes with chiral ligands (e.g., BINAP) to control stereochemistry during C–P bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher’s ester analysis .
- Kinetic Resolution: Leverage enzymatic methods (e.g., lipases) to selectively hydrolyze undesired (S)-enantiomers in racemic mixtures .
Q. What role does this compound play in catalytic applications?
Methodological Answer:
- Ligand Design: The diphenylphosphanyl group acts as a strong σ-donor, stabilizing transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. For example, in Stille couplings, it enhances oxidative addition rates of aryl halides .
- Optimization: Screen metal-to-ligand ratios (1:1 to 1:3) to balance catalytic activity vs. steric hindrance. For Suzuki-Miyaura reactions, use Pd(OAc)₂ (2 mol%) and K₂CO₃ in THF/water (3:1) at 60°C .
Q. How does the compound’s stability vary under different reaction conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For reactions requiring reflux (e.g., toluene, 110°C), use short durations (<6 hours) under inert gas to prevent ligand degradation .
- pH Sensitivity: The oxazoline ring hydrolyzes in acidic media (pH <3) to form carboxylic acid derivatives. Neutral or mildly basic conditions (pH 7–9) are recommended for aqueous-phase reactions .
Q. What strategies enable functionalization of the diphenylphosphanyl moiety?
Methodological Answer:
- Transmetallation: React with organotin reagents (e.g., Ph₃SnCl) to replace one phenyl group, creating mixed phosphine-stannane derivatives for polymer synthesis. Monitor progress via 31P NMR (δ = 18–22 ppm for P–Sn bonds) .
- Oxidative Functionalization: Treat with H₂O₂ (30%) to generate phosphine oxide derivatives, which are air-stable but less electron-rich. Reversibility can be tested using reducing agents like Si₂Cl₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
